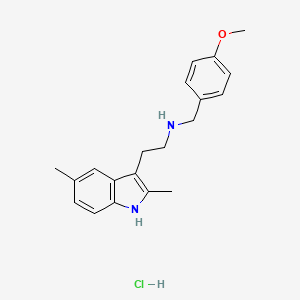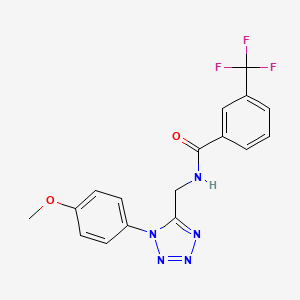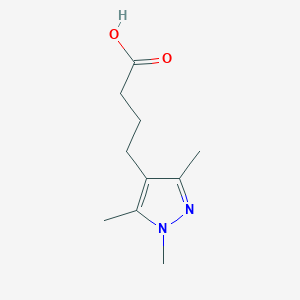
4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a butanoic acid group attached to a 1,3,5-trimethyl-1H-pyrazol-4-yl moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1,3,5-trimethyl-1H-pyrazole as the starting material.
Functionalization: The pyrazole ring is functionalized through a series of reactions, including halogenation, followed by nucleophilic substitution to introduce the butanoic acid group.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to maintain quality control and consistency.
Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to remove impurities.
Scale-Up: The production process is scaled up to meet commercial demands, ensuring that the compound is produced in large quantities while maintaining its chemical integrity.
Types of Reactions:
Oxidation: The butanoic acid group can undergo oxidation reactions to form derivatives such as butanedioic acid (succinic acid).
Reduction: Reduction reactions can be performed on the pyrazole ring, leading to the formation of various reduced derivatives.
Substitution: Substitution reactions at the pyrazole ring can introduce different functional groups, expanding the compound's chemical diversity.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction Reagents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used for reduction reactions.
Substitution Reagents: Halogenating agents like bromine (Br2) and iodine (I2) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Succinic acid and other carboxylic acids.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: Halogenated pyrazoles and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly for conditions related to inflammation and infection. Industry: It is used in the production of various chemical products, including dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Trimethyl-1H-pyrazole: A simpler pyrazole derivative without the butanoic acid group.
4-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine: A related compound with an amine group instead of a carboxylic acid group.
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine: Another pyrazole derivative with a cyclopropanamine group.
Eigenschaften
IUPAC Name |
4-(1,3,5-trimethylpyrazol-4-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7-9(5-4-6-10(13)14)8(2)12(3)11-7/h4-6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXLLJYZDSMRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Chlorophenyl [6-(phenylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B2834003.png)
![4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2834004.png)

![2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide](/img/structure/B2834006.png)

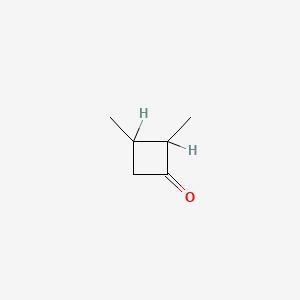
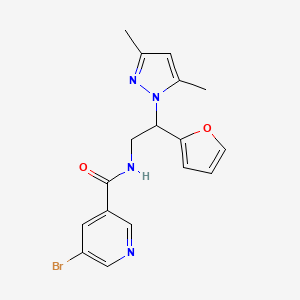
![2-chloro-N-[(2,5-difluorophenyl)methyl]-N-[(oxan-4-yl)methyl]acetamide](/img/structure/B2834014.png)
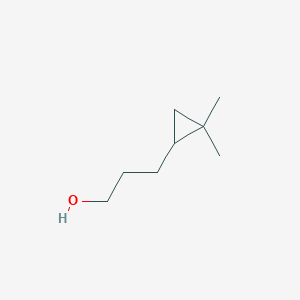
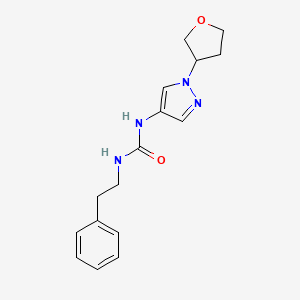
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2834018.png)
![1,3-dimethyl-7-(2-methylpropyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2834019.png)
